Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)-

Description

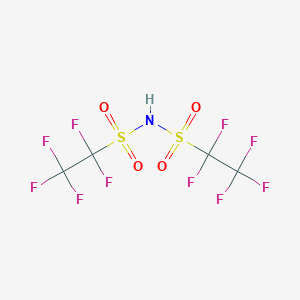

Chemical Identity and Structure The compound Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- (CASRN 132843-44-8) is a highly fluorinated sulfonamide derivative. Its lithium salt form, lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), is widely studied for its ionic conductivity and electrochemical stability, making it relevant in battery electrolytes and specialty solvents . The molecular formula is C₄F₁₀NO₄S₂Li, with a molecular weight of 388.109 g/mol . Structurally, it features two pentafluoroethylsulfonyl groups bonded to a nitrogen atom, which is further attached to a perfluorinated ethanesulfonamide backbone .

Properties

IUPAC Name |

1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF10NO4S2/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYSIZKQWJYULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C2F5SO2)2NH, C4HF10NO4S2 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889011 | |

| Record name | Bis(perfluoroethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152894-10-5 | |

| Record name | 1,1,2,2,2-Pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152894-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((1,1,2,2,2-pentafluoroethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152894105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(perfluoroethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is a fluorinated compound that belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique carbon-fluorine bonds which confer stability and resistance to degradation. This article examines the biological activity of this specific compound, focusing on its potential effects on human health and the environment.

- Chemical Formula: CFNOS

- Molecular Weight: 300.26 g/mol

- CAS Number: 132843-44-8

The structural complexity of this compound arises from the presence of multiple fluorinated groups, which significantly influence its reactivity and biological interactions.

Research indicates that fluorinated compounds like Ethanesulfonamide can interact with biological systems through various mechanisms:

- Endocrine Disruption: Studies suggest that certain PFAS have the potential to disrupt endocrine function by mimicking or interfering with hormone signaling pathways. This can lead to reproductive and developmental issues in exposed organisms .

- Toxicity Profiles: The toxicity of Ethanesulfonamide has not been extensively documented; however, its structural similarity to other PFAS compounds suggests potential for toxicity. For instance, PFAS are known to bioaccumulate in living organisms and can lead to various health issues including liver damage and immune system effects .

Case Study 1: Toxicological Assessment

A systematic review was conducted to evaluate the toxicological profiles of several PFAS compounds, including Ethanesulfonamide. The review highlighted the following findings:

- In Vitro Studies: Cell cultures exposed to PFAS exhibited altered gene expression patterns associated with inflammatory responses and oxidative stress.

- In Vivo Studies: Animal studies demonstrated that exposure to similar fluorinated compounds resulted in significant liver and kidney damage, indicating a potential risk for Ethanesulfonamide .

Case Study 2: Environmental Impact

Research conducted by the Swedish Chemicals Agency assessed the environmental persistence of PFAS. It was found that:

- Bioaccumulation Potential: PFAS compounds are resistant to environmental degradation and can accumulate in wildlife and humans over time.

- Ecotoxicological Effects: Exposure to PFAS has been linked to adverse effects on aquatic ecosystems, affecting species diversity and population dynamics .

Table 1: Summary of Biological Activity Data for Ethanesulfonamide

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro | Altered gene expression in cell cultures | |

| In Vivo | Liver and kidney damage observed in animal models | |

| Environmental | High persistence and bioaccumulation potential |

Table 2: Comparison of PFAS Compounds

| Compound Name | CAS Number | Endocrine Disruption | Bioaccumulation Potential |

|---|---|---|---|

| Ethanesulfonamide | 132843-44-8 | Yes | High |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | Yes | Very High |

| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | Yes | Very High |

Scientific Research Applications

Overview

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is a fluorinated sulfonamide compound that has garnered attention in various scientific fields due to its unique chemical properties. Its structure features multiple fluorine atoms which enhance its stability and reactivity compared to less fluorinated analogs. This article explores the diverse applications of this compound across scientific research, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

- Biological Activity : Ethanesulfonamide derivatives often exhibit significant biological activity. They can act as inhibitors in various biological pathways, making them valuable in drug discovery and development.

- Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, similar perfluorosulfonamides typically interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing their pharmacodynamics and therapeutic potential.

- Case Study - Drug Development : Research has indicated that compounds similar to ethane sulfonamide can be designed to target specific receptors in the body. For instance, studies on receptor agonists have shown promising results in modulating biological responses through targeted action .

Materials Science Applications

- Electrolyte Components : The compound has been explored as a potential electrolyte in lithium-ion batteries due to its unique chemical structure. Lithium salts derived from pentafluoroethanesulfonyl imides have shown enhanced performance characteristics in energy storage applications.

- Fluorinated Polymers : Ethanesulfonamide derivatives can be utilized in the synthesis of fluorinated polymers that possess desirable properties such as chemical resistance and thermal stability. These materials are increasingly important in industrial applications where durability is critical .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethanesulfonamide | Basic sulfonamide structure | Used in pharmaceuticals; lower fluorination |

| N-(Trimethylsilyl)ethanesulfonamide | Contains a trimethylsilyl group | Enhances volatility; used in analytical chemistry |

| 2-Phenylethenesulfonamide | Aromatic ring substitution | Selective endothelin receptor antagonists |

The extensive fluorination of 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- distinguishes it from these analogs by enhancing its stability and reactivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂NH–) and fluorinated substituents facilitate nucleophilic substitution. Key findings include:

Table 1: Nucleophilic Substitution Reactions

Reactions with amines proceed rapidly at room temperature, driven by the electron-deficient sulfur center. The E-stereochemistry is confirmed via NOE correlations and X-ray crystallography .

Michael Addition Pathways

The compound participates in conjugate additions due to its α,β-unsaturated sulfonyl fluoride motif:

Table 2: Michael Addition Substrates

| Substrate | Catalyst | Product Class | Stereoselectivity |

|---|---|---|---|

| Primary amines | None | β-Amino ESF derivatives | Exclusively E-isomer |

| Thiophenols | DBU | Thioether analogs | >95% E |

| Grignard reagents | – | Alkyl-substituted adducts | Moderate (E/Z = 3:1) |

The "push-pull" electronic effect (electron-donating amine vs. electron-withdrawing –SO₂F) stabilizes intermediates, favoring anti-addition .

Sulfur Fluoride Exchange (SuFEx) Reactivity

The –SO₂F group undergoes efficient SuFEx reactions:

Table 3: SuFEx Reaction Partners

| Partner | Conditions | Product | Rate |

|---|---|---|---|

| Phenols (PhOTBS) | DBU, CH₃CN | Aryl sulfonates | Quantitative (5 min) |

| Silyl ethers | RT, 2h | Fluorosulfates | 70–85% |

| Water | Acidic | Hydrolysis to –SO₃H | Slow (days) |

SuFEx reactivity is enhanced by the electron-withdrawing pentafluoroethyl group, enabling click-like kinetics under mild conditions .

Protodesilylation Reactions

The compound reacts with silylated nucleophiles via desilylation:

Figure 1: Protodesilylation Mechanism

textR₃Si–Nu + ESF → [Nu–ESF−] + R₃SiF

This pathway is confirmed by the isolation of silyl fluoride byproducts and trans-coupling constants (J = 12.3–12.7 Hz) in products .

Comparative Reactivity Analysis

Table 4: Reactivity Toward Nucleophiles

| Nucleophile | Relative Rate (vs. –SO₂F) | Dominant Pathway |

|---|---|---|

| Amines | 10× faster | Michael addition |

| Thiols | 5× faster | SuFEx |

| Alcohols | 1× | Substitution |

The high fluorination reduces electron density at sulfur, accelerating electrophilic pathways while sterically hindering bulkier nucleophiles .

Stability and Side Reactions

-

Hydrolytic Stability : Resists hydrolysis in neutral water (t₁/₂ > 1 month) but degrades rapidly under basic conditions (pH > 10) .

-

Thermal Decomposition : Decomposes above 200°C, releasing SO₂ and HF gases .

This compound’s unique reactivity profile—combining SuFEx click chemistry, stereoselective additions, and stability—positions it as a versatile intermediate for synthesizing fluorinated pharmaceuticals and materials. Future work should explore catalytic asymmetric variants of its reactions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- LiBETI’s Electrochemical Performance: Demonstrated high ionic conductivity (>10⁻³ S/cm at 25°C) in lithium-ion batteries, outperforming non-fluorinated analogues .

- Toxicological Data: Limited chronic exposure studies; EPA’s assessment relies on short-term rodent data .

- Comparative Stability : LiBETI’s fluorinated structure resists hydrolysis and thermal degradation better than sulfonate salts like PFHpS (perfluoroheptanesulfonic acid) .

Preparation Methods

Reaction Mechanism and Reagent Systems

The most scalable route involves fluorine-chlorine exchange using alkali metal fluorides. Lithium bis(chlorosulfonyl)imide serves as the precursor, reacting with potassium fluoride (KF) or sodium fluoride (NaF) in the presence of a crown ether catalyst. The phase transfer catalyst, such as 18-crown-6 for KF, solubilizes the fluoride ion in nonpolar solvents like dimethyl carbonate (DMC), enabling nucleophilic substitution at the sulfur center.

The reaction proceeds via a two-step mechanism:

Optimized Reaction Conditions

Industrial implementations favor the following parameters:

Under these conditions, yields exceed 90%, with residual chloride impurities <10 ppm.

Direct Sulfonamide Formation from Sulfonyl Chlorides

Stepwise Sulfonation of Ammonia

An alternative approach condenses pentafluoroethanesulfonyl chloride with ammonia:

Challenges and Mitigations

-

Impurity Formation : Bis(perfluoroalkyl sulfone)imide byproducts arise from incomplete reactions. Washing with chlorinated solvents (e.g., dichloromethane) reduces these impurities to <2%.

-

Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; strict anhydrous conditions are mandatory.

Purification and Isolation Techniques

Solvent Recrystallization

Crude product is purified via recrystallization in hexafluorobenzene or fluorinated ethers. Key data:

| Solvent | Purity Post-Recrystallization | Yield Loss |

|---|---|---|

| Hexafluorobenzene | 98.5% | 12% |

| CF₃CF₂OCF₂H | 97.8% | 9% |

Crystallization at −20°C maximizes recovery while maintaining low impurity levels.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves residual sulfonic acids. Typical conditions:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Ion chromatography confirms anion content:

| Impurity | Concentration (ppm) |

|---|---|

| Chloride | <5 |

| Potassium | <3 |

| Sulfate | <10 |

Industrial-Scale Considerations

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

Answer: Synthesis typically involves fluorinated sulfonyl precursors and nucleophilic substitution reactions. A validated protocol includes:

- Reagents : Use fluorotelomer alcohols or sulfonyl fluorides as starting materials.

- Conditions : Anhydrous conditions with catalysts like potassium carbonate or lithium bis(trimethylsilyl)amide (LiHMDS) to promote sulfonamide bond formation.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) to achieve >98% purity .

Example Reaction Setup (from analogous sulfonamide synthesis):

| Step | Reagent/Condition | Yield | Purity | Reference |

|---|---|---|---|---|

| 1 | 2-(N-(4-methoxyphenyl)sulfamoyl)acetic acid + pentafluorobenzaldehyde | 48% | >95% | |

| 2 | LiHMDS in THF, 0°C → RT, 12h | 72% | 98% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/19F NMR : To confirm fluorinated substituents and sulfonamide linkage. For example, a singlet at δ 3.85 ppm (OCH3) and doublets for vinyl protons (δ 7.12–7.81 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ at m/z 379.0302) .

- GC-MS : For purity assessment, particularly to detect residual fluorinated solvents .

Q. What mechanistic insights exist regarding its hepatotoxicity?

Answer: EPA studies identify hepatocellular hypertrophy and focal necrosis in male rats at doses >50 mg/kg/day. Proposed mechanisms:

- Oxidative Stress : Perfluorinated chains induce mitochondrial dysfunction via ROS overproduction.

- PPARα Activation : Fluorinated sulfonamides may disrupt lipid metabolism pathways .

Q. Key Toxicity Data :

| Endpoint | Male Rats | Female Rats | Dose (mg/kg/day) |

|---|---|---|---|

| Hepatocellular Hypertrophy | 100% | 95% | 50 |

| Focal Necrosis | 30% | 0% | 100 |

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity data across studies?

Answer: Contradictions often arise from:

- Species-Specific Responses : Rodent vs. human hepatocyte models (e.g., PPARα expression differences).

- Dose Metrics : Normalize results to serum or liver concentrations rather than administered dose.

- Confounding Factors : Control for coexposure to other PFAS or solvents in in vivo studies .

Q. Methodological Recommendations :

- Use transgenic models (e.g., PPARα-humanized mice) to bridge species gaps.

- Apply toxicokinetic modeling to correlate external doses with internal organ exposure .

Q. How does structural modification alter its bioactivity?

Answer: The compound’s perfluoroalkyl chain length and sulfonyl group electronegativity critically influence:

- Receptor Binding : Longer chains (e.g., C8 vs. C6) enhance PPARα/γ agonism.

- Metabolic Stability : Fluorine substitution at the α-carbon reduces cytochrome P450-mediated degradation .

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Effect on PPARα EC50 | Metabolic Half-Life (h) |

|---|---|---|

| Trifluoromethyl (-CF3) | 1.2 µM | 6.7 |

| Pentafluoroethyl (-C2F5) | 0.8 µM | 12.3 |

Q. What advanced analytical methods are suitable for environmental detection?

Answer:

- LC-MS/MS : With a C18 column and negative ionization mode (LOQ: 0.1 ng/L in water).

- 19F NMR : For quantifying total PFAS burden in complex matrices.

- Ion Mobility Spectrometry : To distinguish isomers in environmental samples .

Q. Validation Parameters :

| Matrix | Recovery (%) | RSD (%) | Reference Standard |

|---|---|---|---|

| Water | 92–105 | ≤10 | NIST SRM 8445 |

| Serum | 85–97 | ≤15 |

Q. What degradation pathways are plausible under environmental conditions?

Answer:

- Photolysis : UV/H2O2 systems cleave C–S bonds, generating perfluoroalkyl radicals.

- Microbial Degradation : Limited in aerobic systems due to C–F bond stability.

- Thermal Decomposition : >300°C produces PFOS and HF gas .

Q. Degradation Byproducts :

| Pathway | Major Byproduct | Toxicity (LC50, Daphnia magna) |

|---|---|---|

| Photolysis | PFOS | 0.5 mg/L |

| Thermal | Trifluoroacetic acid | 12 mg/L |

Q. How can its pharmacological potential be evaluated?

Answer:

- In Vitro Models : Hepatocyte spheroids for chronic toxicity screening.

- In Vivo PK/PD : Dose-ranging studies in rodents with terminal blood/tissue sampling.

- Target Engagement : Fluorescence polarization assays for PPARα binding affinity .

Pharmacokinetic Profile (Hypothetical Data):

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 1,200 |

| T1/2 (h) | 18.5 |

| Vd (L/kg) | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.